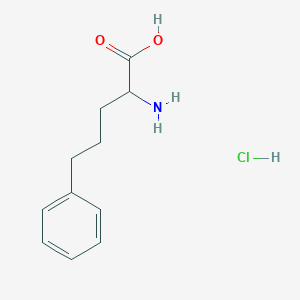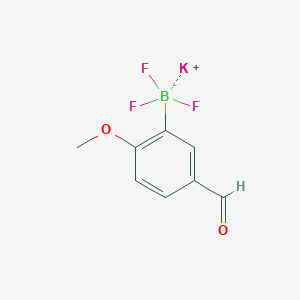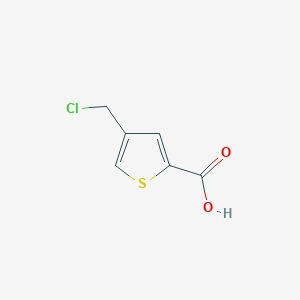
4-(Chloromethyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)thiophene-2-carboxylic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis . The presence of a chloromethyl group and a carboxylic acid group in the 4- and 2-positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the halogenation of thiophene derivatives followed by functional group transformations. For instance, starting from thiophene-2-carboxylic acid, chloromethylation can be performed using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of thiophene alcohols or aldehydes.
Scientific Research Applications
4-(Chloromethyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . In material science, its role as a building block in organic semiconductors involves the formation of π-conjugated systems that facilitate charge transport .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4,5-Bis(chloromethyl)thiophene-2-carboxylic acid: Contains an additional chloromethyl group, increasing its reactivity and potential for further functionalization.
Thiophene-3-carboxylic acid: The carboxylic acid group is positioned differently, affecting its chemical reactivity and applications.
Uniqueness
4-(Chloromethyl)thiophene-2-carboxylic acid is unique due to the presence of both a chloromethyl group and a carboxylic acid group, which allows for diverse chemical transformations and applications. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C6H5ClO2S |
|---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
4-(chloromethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5ClO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,2H2,(H,8,9) |
InChI Key |
DFPZDQFPCWBGHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



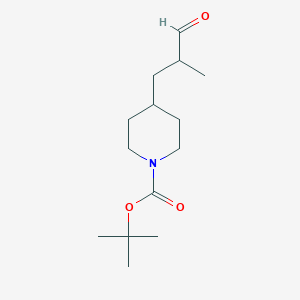
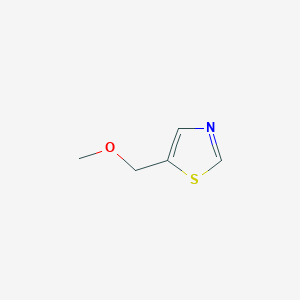
![2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B15298341.png)
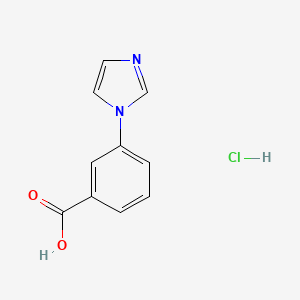

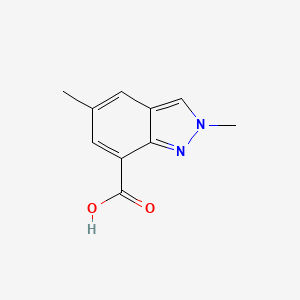
![[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15298364.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B15298378.png)
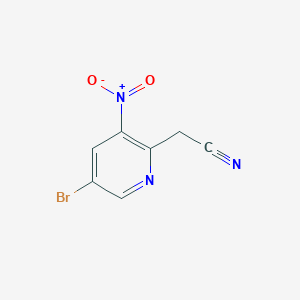
![3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid](/img/structure/B15298386.png)
![4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid](/img/structure/B15298406.png)
